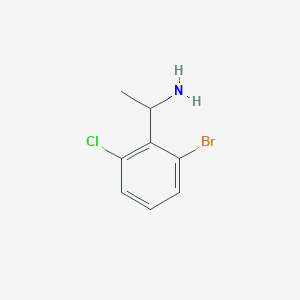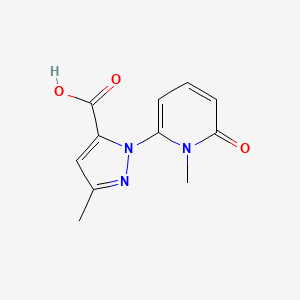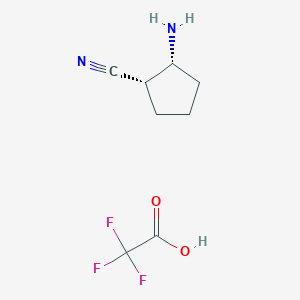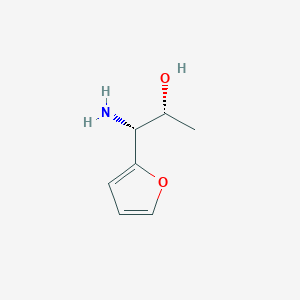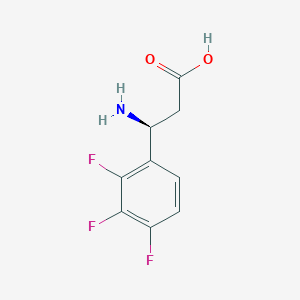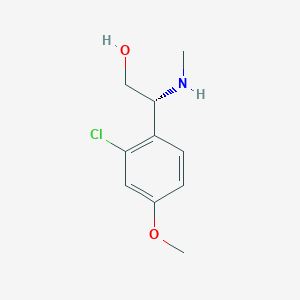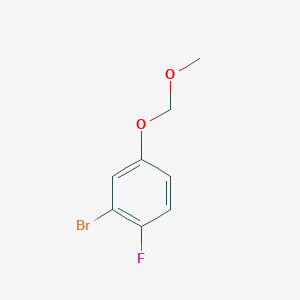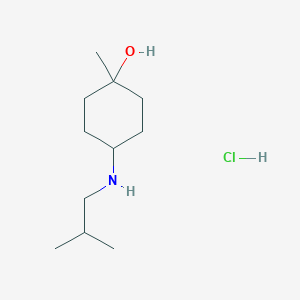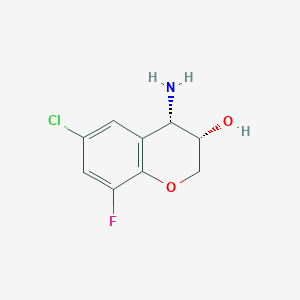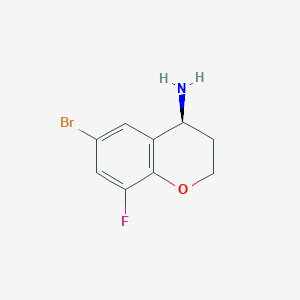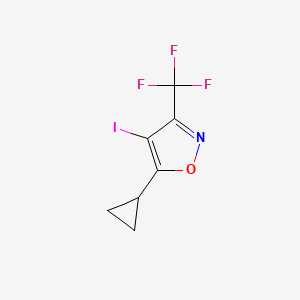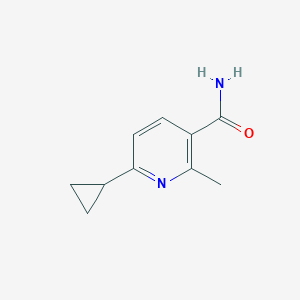![molecular formula C21H30N2O7 B13051167 Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate CAS No. 2177258-05-6](/img/structure/B13051167.png)
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the tert-butyl group via alkylation.
- Amination to introduce the amino group.
- Methoxylation to add the methoxy group.
- Final esterification to form the carboxylate oxalate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
- Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride
Uniqueness
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate oxalate stands out due to its oxalate ester group, which may confer unique solubility and reactivity properties compared to its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Properties
CAS No. |
2177258-05-6 |
|---|---|
Molecular Formula |
C21H30N2O7 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl 1-amino-5-methoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H28N2O3.C2H2O4/c1-18(2,3)24-17(22)21-9-7-19(8-10-21)12-16(20)14-6-5-13(23-4)11-15(14)19;3-1(4)2(5)6/h5-6,11,16H,7-10,12,20H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
KNTDHYRDGFRCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)OC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


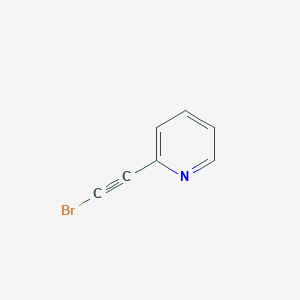
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)
